molecular formula C12H7NOS B1335410 3-(5-Formylthiophen-2-yl)benzonitrile CAS No. 886508-88-9

3-(5-Formylthiophen-2-yl)benzonitrile

Cat. No.: B1335410
CAS No.: 886508-88-9
M. Wt: 213.26 g/mol
InChI Key: WRLZFQODXIIEJG-UHFFFAOYSA-N
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Description

3-(5-Formylthiophen-2-yl)benzonitrile is a useful research compound. Its molecular formula is C12H7NOS and its molecular weight is 213.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study on arylthiophene-2-carbaldehyde compounds, which includes compounds similar to 3-(5-Formylthiophen-2-yl)benzonitrile, demonstrated their synthesis via Suzuki-Miyaura cross-coupling. These compounds displayed notable antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities, highlighting their potential in biomedical research (Ali et al., 2013).

Palladium-Catalyzed Arylation

Another research area involves the palladium-catalyzed direct arylation of 3-formylthiophene derivatives, which is relevant for the synthesis of various thiophene compounds. This process showed tolerance to a range of functional groups, indicating its versatility in chemical synthesis (Dong & Doucet, 2010).

Tetrazole Derivative Synthesis

Research into new tetrazole derivatives also encompasses the use of 3-formylthiophene compounds. These derivatives exhibited significant antibacterial activities, underlining their potential application in antimicrobial therapy (Mulwad et al., 2008).

Optical Applications

In the field of optoelectronics, thiophene dyes, including derivatives of this compound, have been synthesized and characterized for their nonlinear optical limiting behavior. These findings are crucial for developing protective measures in optical communications and sensor technologies (Anandan et al., 2018).

DNA Redox Labeling

A study involving the modification of nucleotides for redox labeling of DNA highlighted the use of 5-(5-Formylthiophen-2-yl) compounds. This research is pivotal for understanding DNA behavior and developing new biochemical techniques (Raindlová et al., 2012).

Positron Emission Tomography Imaging

In medical imaging, research on positron emission tomography (PET) imaging agents has involved this compound analogues. These compounds showed high binding affinity and moderate lipophilicity, indicating their potential as PET imaging agents (Shimoda et al., 2016).

Mechanism of Action

The mechanism of action of 3-(5-Formylthiophen-2-yl)benzonitrile is not specified in the available resources. As it is used for research purposes, its mechanism of action would depend on the specific context of the research .

Future Directions

The future directions for the use of 3-(5-Formylthiophen-2-yl)benzonitrile are not specified in the available resources. Given its use in research, future directions would likely depend on the outcomes of current research and the development of new research questions .

Properties

IUPAC Name

3-(5-formylthiophen-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLZFQODXIIEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(S2)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295935
Record name 3-(5-Formyl-2-thienyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886508-88-9
Record name 3-(5-Formyl-2-thienyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886508-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Formyl-2-thienyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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